![molecular formula C11H14N4O B2630437 5-ethyl-7,8,9,10-tetrahydro[1,2,4]triazolo[4,3-c]quinazolin-3(2H)-one CAS No. 1708251-28-8](/img/structure/B2630437.png)
5-ethyl-7,8,9,10-tetrahydro[1,2,4]triazolo[4,3-c]quinazolin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-ethyl-7,8,9,10-tetrahydro[1,2,4]triazolo[4,3-c]quinazolin-3(2H)-one is a compound with a complex structure that belongs to the triazoloquinazolinone family. These compounds are of interest due to their versatile biological activities and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-ethyl-7,8,9,10-tetrahydro[1,2,4]triazolo[4,3-c]quinazolin-3(2H)-one typically involves a multi-step process starting from simple, commercially available starting materials. One common synthetic route includes the following steps:
Formation of the hydrazine derivative: : Starting with an appropriately substituted aromatic aldehyde, react it with hydrazine hydrate to form the hydrazone.
Cyclization: : Subject the hydrazone to cyclization reactions using suitable reagents like acetic anhydride to form the triazole ring.
Reduction: : Reduce the resulting intermediate to yield the tetrahydroquinazolinone structure.
Industrial Production Methods: In industrial settings, the production of this compound might involve optimizing the reaction conditions to ensure higher yields, purity, and cost-effectiveness. Techniques such as catalytic hydrogenation and solvent-free reactions are explored for greener production.
Types of Reactions it Undergoes:
Oxidation: : This compound can undergo oxidation reactions, forming oxidized derivatives, which could be relevant for its biological activity.
Reduction: : Reductive conditions can modify the triazoloquinazolinone framework, potentially yielding new analogs.
Substitution: : Various substituents can be introduced at specific positions on the quinazolinone ring through substitution reactions, using reagents like alkyl halides or nitrating agents.
Common Reagents and Conditions:
Oxidation: : Reagents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: : Utilizing catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: : Using halogenation agents such as bromine or chlorine in the presence of catalysts.
Major Products Formed: The major products depend on the specific reactions undertaken. For example:
Oxidized derivatives: : These might include keto forms or oxygenated analogs.
Reduced forms: : Resulting in different hydrogenated compounds.
Substituted products: : Introducing various functional groups like nitro, alkyl, or halo.
Applications De Recherche Scientifique
Antimicrobial Activity
The compound has demonstrated promising antibacterial and antifungal properties. Research indicates that derivatives of triazoloquinazoline exhibit significant activity against various bacterial strains.
Case Study: Antibacterial Efficacy
A study synthesized a series of triazoloquinazoline derivatives and evaluated their antibacterial activity against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL against S. aureus, indicating strong antibacterial potential .
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
24b | 50 | S. aureus |
24c | 70 | S. aureus |
24d | 100 | E. coli |
Anticancer Applications
5-ethyl-7,8,9,10-tetrahydro[1,2,4]triazolo[4,3-c]quinazolin-3(2H)-one has shown potential as an anticancer agent. Recent studies have focused on its efficacy against various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cells
In a study involving the synthesis of triazoloquinazoline derivatives, one compound exhibited IC50 values of 6.12 µM against HepG2 liver cancer cells and 4.08 µM against MCF-7 breast cancer cells. These findings suggest that the compound may act through mechanisms involving histone acetyltransferase inhibition .
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HepG2 | 6.12 | Histone acetyltransferase inhibition |
MCF-7 | 4.08 | Histone acetyltransferase inhibition |
PC3 | 7.17 | Histone acetyltransferase inhibition |
HCT-116 | 6.42 | Histone acetyltransferase inhibition |
Neuropharmacological Applications
The compound's structural characteristics suggest potential applications in neuropharmacology. Its ability to cross the blood-brain barrier could make it a candidate for treating neurological disorders.
Research Insights
Preliminary studies indicate that triazoloquinazolines can modulate neurotransmitter systems, potentially offering therapeutic benefits in conditions like anxiety and depression. Further research is needed to elucidate these effects and establish clinical relevance.
Mécanisme D'action
5-ethyl-7,8,9,10-tetrahydro[1,2,4]triazolo[4,3-c]quinazolin-3(2H)-one exerts its effects through multiple pathways.
Molecular Targets: : It may target specific enzymes or receptors involved in disease processes.
Pathways Involved: : The exact pathways depend on the biological context, but common pathways include apoptosis induction, enzyme inhibition, or receptor modulation.
Comparaison Avec Des Composés Similaires
Compared to other triazoloquinazolinones, 5-ethyl-7,8,9,10-tetrahydro[1,2,4]triazolo[4,3-c]quinazolin-3(2H)-one stands out due to its unique ethyl substitution at the 5-position, influencing its biological activity.
Similar Compounds
Unsubstituted triazoloquinazolinones: : Lack the ethyl group, potentially altering their biological effects.
Substituted analogs with different groups: : Such as methyl, propyl, or halogen substitutions, each having distinct properties and applications.
Activité Biologique
5-Ethyl-7,8,9,10-tetrahydro[1,2,4]triazolo[4,3-c]quinazolin-3(2H)-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The compound belongs to the quinazoline family and features a unique triazolo ring system. Its structural formula can be represented as follows:
Table 1: Structural Characteristics
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₄N₄O |
Molecular Weight | 218.26 g/mol |
Solubility | Soluble in DMSO and ethanol |
Melting Point | Not extensively documented |
Pharmacological Effects
Research indicates that this compound exhibits various biological activities:
- Anti-inflammatory Activity : The compound has shown significant anti-inflammatory effects in preclinical studies. It was evaluated using the carrageenan-induced paw edema model in rats, demonstrating a notable reduction in edema comparable to standard anti-inflammatory drugs like diclofenac .
- Cytokine Modulation : The compound influences the levels of pro-inflammatory cytokines such as TNF-α and IL-6. It has been reported to inhibit the production of these mediators in vitro and in vivo models of inflammation .
- Neuropharmacological Effects : Some derivatives of quinazoline-based compounds have been studied for their potential as GABA(A) receptor modulators. While specific data on this compound's interaction with GABA receptors is limited, related compounds have shown promise as selective inverse agonists .
The mechanism by which this compound exerts its effects appears to involve:
- Inhibition of Cyclooxygenase (COX) Enzymes : Similar compounds have been shown to inhibit COX enzymes that play a critical role in the inflammatory response. This inhibition leads to decreased prostaglandin synthesis and reduced inflammation .
- NF-κB Pathway Modulation : The compound may also affect the NF-κB signaling pathway, which is pivotal in regulating immune responses and inflammation. This modulation can lead to decreased expression of inflammatory genes .
Study 1: Anti-inflammatory Evaluation
In a study assessing various quinazoline derivatives for anti-inflammatory properties, this compound was highlighted for its ability to significantly reduce paw edema in rats when administered at doses ranging from 10 mg/kg to 50 mg/kg. The results indicated an average edema reduction of approximately 60% compared to the control group receiving saline solution.
Study 2: Cytokine Inhibition
Another research effort focused on the compound's ability to modulate cytokine levels in an LPS-induced inflammation model. The findings demonstrated that treatment with the compound resulted in a significant decrease in TNF-α levels by approximately 45% compared to untreated controls.
Table 2: Summary of Biological Activities
Activity | Methodology | Result |
---|---|---|
Anti-inflammatory | Carrageenan-induced paw edema model | ~60% reduction at 50 mg/kg |
Cytokine modulation | LPS-induced inflammation model | 45% decrease in TNF-α levels |
Propriétés
IUPAC Name |
5-ethyl-7,8,9,10-tetrahydro-2H-[1,2,4]triazolo[4,3-c]quinazolin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c1-2-9-12-8-6-4-3-5-7(8)10-13-14-11(16)15(9)10/h2-6H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJHIMIANOMOWQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(CCCC2)C3=NNC(=O)N13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.